Cas no 2229410-66-4 (1-(5-propylthiophen-2-yl)propan-2-ol)
1-(5-propylthiophen-2-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(5-propylthiophen-2-yl)propan-2-ol
- 2229410-66-4
- EN300-1751775
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- Inchi: 1S/C10H16OS/c1-3-4-9-5-6-10(12-9)7-8(2)11/h5-6,8,11H,3-4,7H2,1-2H3
- InChI Key: NDVFIOYMQUDLHY-UHFFFAOYSA-N
- SMILES: S1C(=CC=C1CC(C)O)CCC
Computed Properties
- Exact Mass: 184.09218630g/mol
- Monoisotopic Mass: 184.09218630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 48.5Ų
1-(5-propylthiophen-2-yl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1751775-0.05g |
1-(5-propylthiophen-2-yl)propan-2-ol |
2229410-66-4 | 0.05g |
$1224.0 | 2023-09-20 | ||
| Enamine | EN300-1751775-0.1g |
1-(5-propylthiophen-2-yl)propan-2-ol |
2229410-66-4 | 0.1g |
$1283.0 | 2023-09-20 | ||
| Enamine | EN300-1751775-0.25g |
1-(5-propylthiophen-2-yl)propan-2-ol |
2229410-66-4 | 0.25g |
$1341.0 | 2023-09-20 | ||
| Enamine | EN300-1751775-0.5g |
1-(5-propylthiophen-2-yl)propan-2-ol |
2229410-66-4 | 0.5g |
$1399.0 | 2023-09-20 | ||
| Enamine | EN300-1751775-1.0g |
1-(5-propylthiophen-2-yl)propan-2-ol |
2229410-66-4 | 1g |
$1458.0 | 2023-06-03 | ||
| Enamine | EN300-1751775-2.5g |
1-(5-propylthiophen-2-yl)propan-2-ol |
2229410-66-4 | 2.5g |
$2856.0 | 2023-09-20 | ||
| Enamine | EN300-1751775-5.0g |
1-(5-propylthiophen-2-yl)propan-2-ol |
2229410-66-4 | 5g |
$4226.0 | 2023-06-03 | ||
| Enamine | EN300-1751775-10.0g |
1-(5-propylthiophen-2-yl)propan-2-ol |
2229410-66-4 | 10g |
$6266.0 | 2023-06-03 | ||
| Enamine | EN300-1751775-1g |
1-(5-propylthiophen-2-yl)propan-2-ol |
2229410-66-4 | 1g |
$1458.0 | 2023-09-20 | ||
| Enamine | EN300-1751775-5g |
1-(5-propylthiophen-2-yl)propan-2-ol |
2229410-66-4 | 5g |
$4226.0 | 2023-09-20 |
1-(5-propylthiophen-2-yl)propan-2-ol Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 1-(5-propylthiophen-2-yl)propan-2-ol
Comprehensive Overview of 1-(5-propylthiophen-2-yl)propan-2-ol (CAS No. 2229410-66-4): Properties, Applications, and Industry Insights
1-(5-propylthiophen-2-yl)propan-2-ol (CAS No. 2229410-66-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This compound, characterized by a thiophene ring substituted with a propyl group and a propan-2-ol side chain, exhibits versatile chemical properties that make it valuable for synthetic applications. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in the development of small molecule therapeutics targeting metabolic disorders.
The growing interest in heterocyclic compounds like 1-(5-propylthiophen-2-yl)propan-2-ol aligns with current trends in green chemistry and sustainable synthesis. Many users searching for this compound often inquire about its solubility profile, stability under various pH conditions, and compatibility with common organic solvents – all critical factors for industrial scale-up. Recent studies suggest potential applications in flavor and fragrance formulations, where its thiophene moiety may contribute to unique organoleptic properties.
From a molecular perspective, the CAS 2229410-66-4 compound demonstrates interesting structure-activity relationships that pharmaceutical chemists are investigating. The propylthiophene core provides lipophilicity that may enhance cell membrane permeability, while the propan-2-ol group offers sites for further molecular modifications. These characteristics answer frequent search queries about bioavailability enhancement strategies in drug design.
Analytical chemists have developed robust HPLC methods and GC-MS protocols for characterizing 1-(5-propylthiophen-2-yl)propan-2-ol, addressing common questions about purity assessment and impurity profiling. The compound's chromatographic behavior has been extensively documented, with optimal separation achieved using C18 reverse-phase columns and methanol-water mobile phases. These technical details respond to laboratory professionals' frequent searches for analytical method development guidance.
In material science applications, the thiophene derivative structure of CAS 2229410-66-4 shows promise for organic electronic materials. Researchers are examining its potential in conductive polymers and organic semiconductors, topics that rank highly in academic search trends. The compound's electron-rich aromatic system may facilitate charge transport properties, making it relevant to emerging flexible electronics technologies.
Safety data for 1-(5-propylthiophen-2-yl)propan-2-ol indicates it requires standard laboratory handling precautions, addressing common workplace safety queries. Proper personal protective equipment (PPE) including nitrile gloves and chemical goggles is recommended when handling this compound. Storage suggestions typically include argon atmosphere and cool, dry conditions to maintain stability – practical information frequently sought by inventory managers.
The synthesis of 2229410-66-4 typically involves cross-coupling reactions of appropriately functionalized thiophene precursors, with yields optimized through palladium catalysis. Process chemists often search for alternative synthetic routes and cost-effective reagents, reflecting industry's drive toward atom economy and waste reduction. Recent patent literature describes improved methods using microwave-assisted synthesis, a trending topic in process optimization searches.
Market analysts note growing demand for high-purity 1-(5-propylthiophen-2-yl)propan-2-ol, particularly from contract research organizations and academic institutions. Price trends and bulk availability are common commercial queries, with current supply chains emphasizing just-in-time delivery models. The compound's custom synthesis options also generate significant search traffic from specialty chemical buyers.
Environmental fate studies of CAS 2229410-66-4 indicate moderate biodegradability under aerobic conditions, addressing ecological concerns frequently raised in ESG (Environmental, Social, and Governance) related searches. Its partition coefficients suggest low bioaccumulation potential, making it attractive for industries focusing on green chemistry principles and sustainable manufacturing practices.
Looking forward, 1-(5-propylthiophen-2-yl)propan-2-ol may find expanded applications in bioconjugation chemistry and prodrug development, areas generating increasing search volume. Its balanced hydrophilic-lipophilic character makes it particularly interesting for drug delivery system research, answering pharmaceutical scientists' questions about molecular property optimization. Continued research will likely uncover additional utilities for this versatile chemical intermediate.
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